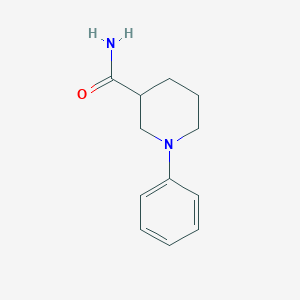

1-Phenylpiperidine-3-carboxamide

CAS No.: 58971-08-7

Cat. No.: VC3082107

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58971-08-7 |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1-phenylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) |

| Standard InChI Key | WWKZWKKEYNZSQL-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=CC=CC=C2)C(=O)N |

| Canonical SMILES | C1CC(CN(C1)C2=CC=CC=C2)C(=O)N |

Introduction

Chemical Structure and Properties

1-Phenylpiperidine-3-carboxamide (CAS No. 58971-08-7) is a piperidine derivative with a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . The compound consists of a piperidine ring with a phenyl substituent at the nitrogen position (N1) and a carboxamide group at position 3.

Physical and Chemical Properties

The physical and chemical properties of 1-Phenylpiperidine-3-carboxamide are summarized in Table 1.

Structural Features

The compound features three key structural components that contribute to its chemical and potential biological properties:

-

A piperidine ring serving as the central heterocyclic core

-

A phenyl ring directly attached to the nitrogen atom of the piperidine

-

A carboxamide group (-CONH₂) at position 3 of the piperidine ring

The presence of both a basic nitrogen in the piperidine ring and the carboxamide group makes the compound capable of forming hydrogen bonds, which is significant for potential biological interactions with protein targets. The phenyl ring attached to the nitrogen provides lipophilicity and potential for π-π interactions with aromatic amino acid residues in protein binding sites.

Pharmacological Context

Relationship to Opioid Compounds

The piperidine ring is a key structural component in many opioid compounds, including fentanyl and its derivatives. Fentanyl, a potent synthetic opioid analgesic, belongs to the 4-anilidopiperidine class . While 1-Phenylpiperidine-3-carboxamide differs in substitution pattern from fentanyl, the presence of a phenyl group attached to the piperidine nitrogen and an amide functionality suggests potential for interaction with opioid receptors, although likely with different binding modes and potencies.

The importance of the piperidine scaffold in opioid pharmacology is further evidenced by compounds such as the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which serve as opioid antagonists. These compounds can bind to mu, kappa, and delta opioid receptors with varying affinities .

Structure-Activity Relationships of Related Compounds

Studies on related piperidine derivatives have revealed important structure-activity relationships that might be relevant to understanding the potential biological activity of 1-Phenylpiperidine-3-carboxamide:

-

The position and nature of substituents on the piperidine ring significantly affect receptor binding profiles and selectivity

-

The presence of a phenyl group directly attached to the piperidine nitrogen, as in 1-Phenylpiperidine-3-carboxamide, can enhance lipophilicity and membrane permeability

-

The presence of an amide group can serve as both hydrogen bond donor and acceptor, potentially enhancing interaction with receptor binding sites

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume